molecular formula C12H9NO6 B1672151 betaARK1 Inhibitor CAS No. 24269-96-3

betaARK1 Inhibitor

Numéro de catalogue B1672151
Numéro CAS: 24269-96-3
Poids moléculaire: 263.2 g/mol
Clé InChI: YDJPHSNZGRVPCK-NSCUHMNNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The betaARK1 Inhibitor, also known as the beta-Adrenergic Receptor Kinase 1 inhibitor, is a selective inhibitor for the β-Adrenergic Receptor Kinase 1 . It has a CAS Number of 24269-96-3 and is soluble in DMSO up to 10 mM . It is a putative cardioprotective agent .


Chemical Reactions Analysis

The betaARK1 Inhibitor is involved in the inhibition of the β-Adrenergic Receptor Kinase 1 . It does not have inhibitory activity against protein kinase A (PKA) and is selective for GRK2/βARK1 over PKA at concentrations up to 1 mM .


Physical And Chemical Properties Analysis

The betaARK1 Inhibitor is a solid substance that is synthetically produced . . It is soluble in DMSO up to 10 mM .

Applications De Recherche Scientifique

Cardiovascular Diseases

Application Summary

GRK2 Inhibitor has been identified as a potential therapeutic target in cardiovascular diseases . It is involved in the modulation of many G protein-coupled receptors (GPCRs) and other cell signaling routes .

Methods of Application

In a study, transgenic mice overexpressing a peptide inhibitor of betaARK1 were used to investigate the effects of betaARK1 inhibition on severe heart failure .

Results or Outcomes

The study found that overexpression of the betaARK1 inhibitor resulted in a marked prolongation in survival and improved cardiac function in a mouse model of severe cardiomyopathy .

Metabolic Diseases

Application Summary

GRK2 Inhibitor has been associated with metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD) .

Methods of Application

Research in this field often involves the use of animal models and cell cultures to study the effects of GRK2 Inhibitor on metabolic processes .

Results or Outcomes

Increased levels and activity of GRK2 have been reported in patients or in preclinical models of several relevant pathological situations, such as obesity and NAFLD .

Cancer Research

Application Summary

GRK2 dysfunction is associated with multiple diseases, including cancers . Specific substrates of GRK2 are useful tools for investigating the diverse intracellular signaling pathways regulated by GRK2 .

Methods of Application

Research often involves the use of synthetic substrates and inhibitors of GRK2 to study its functions .

Results or Outcomes

Studies have shown that GRK2-specific substrates/inhibitors are needed not only for studies of GRK2-mediated cellular functions but also for GRK2-targeted drug development .

Brain Diseases

Application Summary

GRK2 dysfunction is also associated with brain diseases such as Alzheimer’s disease .

Methods of Application

Research in this field often involves the use of animal models and cell cultures to study the effects of GRK2 Inhibitor on brain diseases .

Results or Outcomes

Rheumatoid Arthritis

Application Summary

Targeting GRK2 activity is a viable strategy to inhibit macrophage infiltration, affording a distinct way to control joint inflammation and angiogenesis of rheumatoid arthritis .

Results or Outcomes

Studies have shown that GRK2 inhibits Flt-1+ macrophage infiltration and its proangiogenic properties in rheumatoid arthritis .

Lymphomas

Application Summary

GRK2 binds to MALT1 and inhibits MALT1 scaffold and proteolytic activities. It has been suggested that GRK2 may act as a tumor suppressor in MALT1-dependent lymphomas .

Results or Outcomes

Studies have shown that knockdown of GRK2 in ABC-DLBCL enhances tumor growth in vivo .

Cardioprotection

Application Summary

GRK2 Inhibitor has been identified as a potential cardioprotective agent .

Methods of Application

In a study, the effects of GRK2 Inhibitor on cardiomyocyte hypertrophy induced by IGF-1 were investigated .

Results or Outcomes

The study found that GRK2 Inhibitor can potentially safeguard animals from obesity-induced cardiomyocyte hypertrophy, fibrosis, and steatosis .

Inhibition of Ventral Tegmental Area Neurons

Application Summary

GRK2 Inhibitor has been used to study the inhibition of ventral tegmental area neurons .

Methods of Application

In a study, the effects of GRK2 Inhibitor on dopamine D2 agonist-induced inhibition of ventral tegmental area neurons were investigated .

Results or Outcomes

The study found that the reversal of dopamine D2 agonist-induced inhibition of ventral tegmental area neurons by Gq-linked neurotransmitters is dependent on protein kinase C, G protein-coupled receptor kinase, and dynamin .

Desensitization and Down-regulation of BetaARs

Application Summary

GRK2 Inhibitor has been used to study the desensitization and down-regulation of beta-adrenergic receptors (betaARs) seen in the failing heart .

Methods of Application

In a study, the effects of GRK2 Inhibitor on the desensitization and down-regulation of betaARs were investigated .

Results or Outcomes

The study found that the desensitization and down-regulation of betaARs seen in the failing heart may actually be maladaptive .

Inhibition of G Protein-Coupled Receptors (GPCRs)

Application Summary

GRK2 Inhibitor has been used to study the inhibition of G protein-coupled receptors (GPCRs) .

Results or Outcomes

Obesity-Induced Cardiac Remodeling

Application Summary

In a long-term obesity-induced cardiac remodeling model, reduced GRK2 dosage in hemizygous GRK2+/− mice preserves the activation of the PKA/CREB and AMPK pathways downstream of different cardiac GPCR, maintains the expression of key cardioprotective metabolic enzymes and mitochondrial proteins, and thus safeguards these animals from obesity-induced cardiomyocyte hypertrophy, fibrosis, and steatosis .

Propriétés

IUPAC Name

methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJPHSNZGRVPCK-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

betaARK1 Inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
betaARK1 Inhibitor
Reactant of Route 2
betaARK1 Inhibitor
Reactant of Route 3
Reactant of Route 3
betaARK1 Inhibitor
Reactant of Route 4
Reactant of Route 4
betaARK1 Inhibitor
Reactant of Route 5
Reactant of Route 5
betaARK1 Inhibitor
Reactant of Route 6
betaARK1 Inhibitor

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.